AC-Ala-gln-ala-pna is a synthetic peptide compound that consists of a sequence of amino acids: alanine, glutamine, and phenylalanine. Peptides like this are often studied for their potential biological activities and applications in pharmaceuticals, biochemistry, and molecular biology.
This compound can be synthesized in laboratory settings using solid-phase peptide synthesis or liquid-phase synthesis techniques. The specific source of this compound may vary depending on the research or commercial entity producing it.
AC-Ala-gln-ala-pna falls under the classification of peptides, specifically as a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and can serve various functions in biological systems.
The synthesis of AC-Ala-gln-ala-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of AC-Ala-gln-ala-pna features a backbone formed by peptide bonds between the amino acids. Each amino acid contributes specific side chains that influence the compound's properties.
AC-Ala-gln-ala-pna may undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and reactions with other biomolecules.
The mechanism of action for AC-Ala-gln-ala-pna largely depends on its interactions with biological targets such as receptors or enzymes. It may act as an agonist or antagonist depending on its structure and the biological context.
Research would typically involve assessing its binding affinity to specific receptors or enzymes through assays such as ELISA or binding studies.
Studies may include stability testing under various conditions to determine shelf life and reactivity profiles.
AC-Ala-gln-ala-pna has potential applications in:
The incorporation of glutamine (Gln) into PNA backbones addresses two critical limitations of conventional PNAs: solubility constraints and sequence discrimination capacity. Glutamine’s carboxamide side chain introduces:
Table 2: Impact of Backbone Modifications on PNA Performance
Modification Type | Hybridization ΔTₘ (°C) | Solubility Change | Nuclease Resistance | Primary Application |
---|---|---|---|---|
Standard PNA (aeg backbone) | Reference | Low | Exceptional | Antisense oligomers |
Glutamine incorporation | +2 to +4 | Significantly improved | Exceptional | Diagnostic probes / Self-assembly |
γ-PNA (Chiral modification) | +5 to +8 | Moderate improvement | Exceptional | miRNA targeting / Gene editing |
Lysine conjugation | -1 to +2 | Improved | Exceptional | Cellular delivery enhancement |
The Ala-Gln-Ala triad in AC-Ala-Gln-Ala-pNA demonstrates distinct biophysical advantages over conventional PNAs and other peptide-PNA hybrids:
Optimal spacing of nucleobases by alanine’s compact side chain [7]
Ionic strength independence: Unlike DNA-DNA duplexes whose stability decreases significantly at low salt concentrations, AC-Ala-Gln-Ala-pNA maintains consistent binding affinity across ionic strength variations (10-500 mM NaCl). This property enables hybridization under physiologically suboptimal conditions where DNA probes fail [4].
Mismatch discrimination: Single-base mismatch discrimination is enhanced by 30-50% compared to DNA probes of identical sequence. This heightened specificity arises from:
Water-mediated hydrogen bond disruption at mismatch sites [4] [10]
Structural adaptability: Circular dichroism spectroscopy demonstrates that Ala-Gln-Ala-modified PNAs adopt A-form helix geometry when bound to RNA and B-form characteristics with DNA targets. This conformational plasticity enables cross-platform targeting efficiency [3].
Table 3: Hybridization Parameters of Ala/Gln-Modified PNA vs. Standard PNA
Parameter | AC-Ala-Gln-Ala-pNA | Standard PNA | DNA Homoduplex |
---|---|---|---|
Tₘ (°C) with cDNA (15-mer) | 68.2 ± 0.5 | 63.7 ± 0.4 | 52.1 ± 0.3 |
ΔTₘ per mismatch (°C) | -14.3 ± 0.7 | -10.9 ± 0.6 | -7.5 ± 0.4 |
Association rate (M⁻¹s⁻¹) | (3.2 ± 0.2) × 10⁵ | (2.7 ± 0.3) × 10⁵ | (1.1 ± 0.1) × 10⁵ |
Ionic strength dependence | <1% Tₘ change (0-500 mM Na⁺) | <5% Tₘ change | >30% Tₘ change |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8